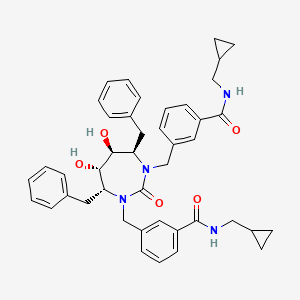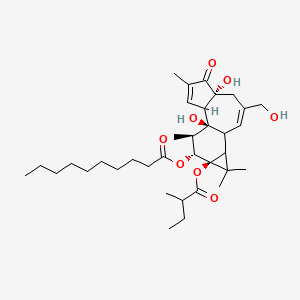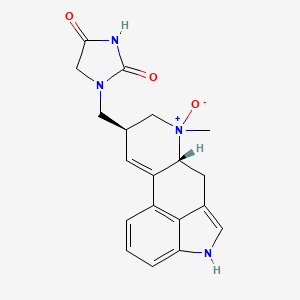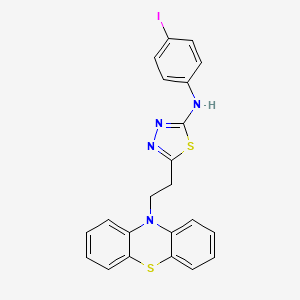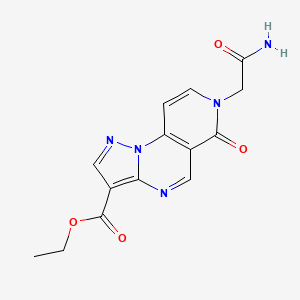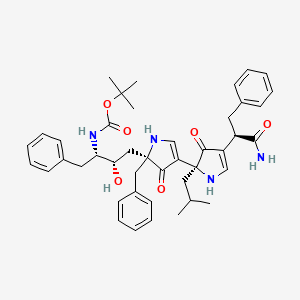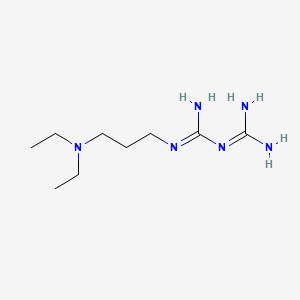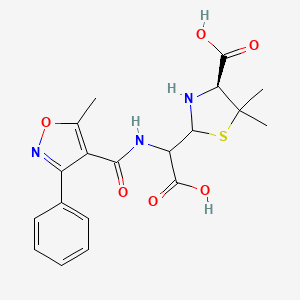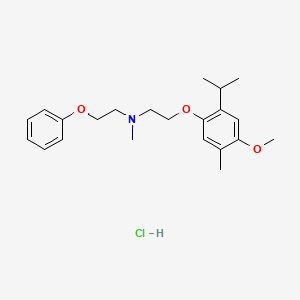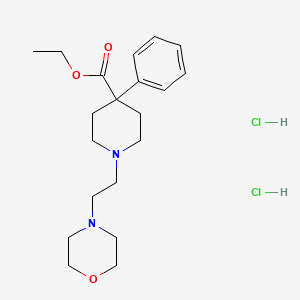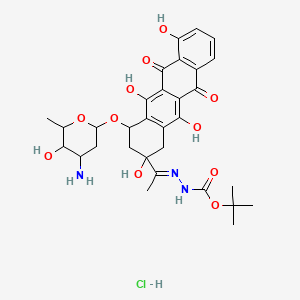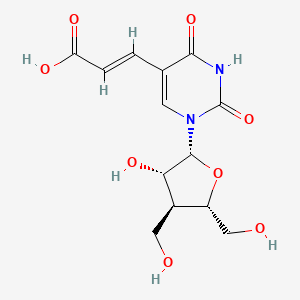
(E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil is a complex organic compound that belongs to the class of nucleoside analogs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil typically involves multi-step organic reactions. The starting materials are usually simple sugars and uracil derivatives. The key steps may include:
Glycosylation: The attachment of the sugar moiety to the uracil base.
Vinylation: Introduction of the carboxyvinyl group.
Hydroxymethylation: Addition of the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
(E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Chemistry
In chemistry, (E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil is studied for its unique structural properties and reactivity.
Biology
In biology, this compound may be investigated for its interactions with enzymes and nucleic acids.
Medicine
In medicine, nucleoside analogs like this compound are explored for their potential as antiviral and anticancer agents.
Industry
In industry, such compounds may be used in the synthesis of more complex molecules or as intermediates in pharmaceutical production.
作用機序
The mechanism of action of (E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved may include:
Polymerases: Enzymes responsible for DNA and RNA synthesis.
Kinases: Enzymes involved in phosphorylation processes.
類似化合物との比較
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Zidovudine: An antiviral drug used to treat HIV.
Gemcitabine: A chemotherapy agent used to treat various cancers.
Uniqueness
What sets (E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil apart is its specific structural features, such as the carboxyvinyl and hydroxymethyl groups, which may confer unique biological activities and therapeutic potential.
特性
CAS番号 |
130351-62-1 |
|---|---|
分子式 |
C13H16N2O8 |
分子量 |
328.27 g/mol |
IUPAC名 |
(E)-3-[1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16N2O8/c16-4-7-8(5-17)23-12(10(7)20)15-3-6(1-2-9(18)19)11(21)14-13(15)22/h1-3,7-8,10,12,16-17,20H,4-5H2,(H,18,19)(H,14,21,22)/b2-1+/t7-,8-,10+,12-/m1/s1 |
InChIキー |
YOJOKHXODXHCBB-JKIHDMHCSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)CO)O)/C=C/C(=O)O |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)CO)O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


